molecular formula C₄₀H₇₉NO₃ B1140424 C22 Ceramide CAS No. 869501-30-4

C22 Ceramide

Cat. No.: B1140424
CAS No.: 869501-30-4
M. Wt: 622.06
InChI Key:
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Description

C22-Ceramide, also known as N-Behenoyl-D-erythro-sphingosine, is a bioactive sphingolipid. Ceramides are a class of sphingolipids that play crucial roles in cellular processes, including cell differentiation, proliferation, and apoptosis. C22-Ceramide is characterized by its long acyl chain, which consists of 22 carbon atoms. This compound is involved in various biological functions and has been studied for its potential therapeutic applications in diseases such as cancer, diabetes, and cardiovascular disorders .

Mechanism of Action

Target of Action

C22 Ceramide, also known as N-Docosanoylsphingosine, primarily targets Ceramide Synthases (CerS) . CerS are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids . They catalyze the addition of different acyl-chains to a sphingoid base, accounting for much of the diversity in the sphingolipid family . This compound is synthesized by CerS2 , which attaches very long fatty acyl CoAs such as C22–C24 .

Mode of Action

This compound interacts with its targets, the CerS, to produce ceramides . The CerS rely on acyl-CoA to N-acylate dihydrosphingosine to form dihydroceramide and produce ceramide under the action of desaturase . This interaction results in the generation of ceramides with distinct acyl chain lengths, which have specific cellular functions .

Biochemical Pathways

This compound plays a role in the de novo pathway of ceramides . In the sphingolipid synthesis pathway, ceramides and glucose residue are linked to form the precursor of glycosphingolipids, namely, glucosylceramide . Ceramide can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The hydrolysis of sphingomyelin can also produce ceramides .

Pharmacokinetics

It’s known that ceramides are involved in permeabilization of the mitochondrial outer membrane during apoptosis via the intrinsic pathway .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. Ceramides play important roles in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . Specific ceramide species have distinct cellular functions, and each ceramide synthase therefore has particular roles in cells and organisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression of CerS can vary in different organs, leading to a heterogeneity in ceramide species . Additionally, the accumulation of specific ceramide species, including this compound, is observed in certain pathological conditions such as non-alcoholic fatty liver disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: C22-Ceramide can be synthesized through several methods. One common approach involves the condensation of sphingosine with behenic acid (docosanoic acid) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .

Industrial Production Methods: Industrial production of C22-Ceramide often involves the use of biotechnological processes. Microbial fermentation using genetically engineered yeast or bacteria can produce large quantities of sphingosine, which is then acylated with behenic acid to form C22-Ceramide. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: C22-Ceramide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Ceramide-1-phosphate
  • Dihydroceramide
  • Sphingomyelin

Scientific Research Applications

C22-Ceramide has numerous scientific research applications:

Comparison with Similar Compounds

  • C16-Ceramide
  • C18-Ceramide
  • C24-Ceramide

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPQASGDXIEOIL-GLQCRSEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H79NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27888-44-4
Record name Cer(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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